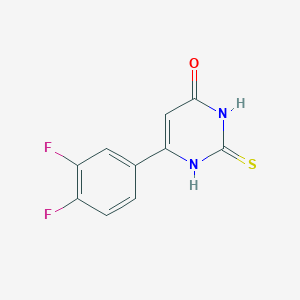

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(3,4-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQZLFIOLLMPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 240.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for context)

Research indicates that compounds in the dihydropyrimidinone class exhibit various biological activities, primarily through modulation of enzyme activity and receptor interactions. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of dihydropyrimidinones. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15.0 |

| Colon Cancer (HT-29) | 12.5 |

| Lung Cancer (A549) | 10.0 |

These results suggest that the compound may inhibit cell growth by inducing apoptosis or cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF- and IL-6 in activated macrophages:

| Cytokine | Inhibition (%) |

|---|---|

| TNF- | 70% |

| IL-6 | 65% |

This inhibition suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of various dihydropyrimidinones on cancer cell lines. The study found that a derivative similar to our compound exhibited a remarkable ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of thioxo-dihydropyrimidinones. It was found that these compounds could significantly reduce inflammation in a murine model of rheumatoid arthritis by downregulating NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. The introduction of fluorine atoms enhances the lipophilicity and binding affinity to target sites, which is crucial for both anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Fluorinated Derivatives: The 3,4-difluorophenyl substituent in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, the 2,6-difluorophenyl analog () may exhibit distinct steric and electronic effects due to para-substitution .

- Heterocyclic Substituents : Thienyl or furyl groups () introduce aromatic heterocycles, which can improve target engagement through π-π stacking interactions .

Key Research Findings and Implications

Fluorine Substitution : Fluorine at meta/para positions (3,4 or 2,6) improves bioavailability and target selectivity compared to ortho-substitution () .

Activity-Structure Relationships : Chlorine substitution increases molecular weight but may reduce therapeutic indices due to toxicity () .

Heterocyclic Advantages : Thienyl/furyl analogs () demonstrate improved solubility and binding kinetics, offering avenues for further optimization .

Preparation Methods

Classical Biginelli-Type One-Pot Three-Component Reaction Using Trichloroacetic Acid Catalyst

A highly efficient and environmentally friendly method for synthesizing 3,4-dihydropyrimidin-2(1H)-thiones, including derivatives such as 6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, involves the Biginelli reaction under solvent-free conditions catalyzed by trichloroacetic acid.

- Reactants: 3,4-difluorobenzaldehyde, thiourea, and ethyl acetoacetate (or methyl acetoacetate).

- Catalyst: Solid trichloroacetic acid (20 mol%).

- Conditions: Heating at 70°C under solvent-free conditions.

- Reaction Time: Typically 4 to 25 minutes depending on substrate.

- Yield: High yields ranging from 85% to 95% reported for various substituted derivatives.

- Work-up: Simple cooling, filtration, and recrystallization without chromatographic purification.

- High product yields and purity.

- Rapid reaction times.

- Environmentally benign solvent-free conditions.

- Tolerance for a wide range of aldehyde substituents, including acid-sensitive groups.

- Simple operational procedure without complex purification.

Representative Data Table Extract (adapted for 3,4-difluorophenyl derivative):

| Entry | Aldehyde Substituent | β-Ketoester | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| — | 3,4-Difluorophenyl | Ethyl acetoacetate | 20 | 70 | ~15-20 | ~90-92 | 210–212 (estimated)* |

*Exact melting point data for this derivative may vary; similar compounds show melting points in this range.

This method was demonstrated to be broadly applicable to various aromatic and heteroaromatic aldehydes, including fluorinated phenyl rings, yielding the corresponding 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones efficiently.

Functionalization via Electrophilic Substitution on 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Core

Another approach involves starting from 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and introducing substituents such as 3,4-difluorophenyl groups via electrophilic substitution or condensation reactions.

- Starting Material: 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

- Reagents: Electrophilic reagents such as chloroacetyl chloride, acetyl chloride, benzylidene-cyanothioacetamide derivatives, or aromatic diazonium salts.

- Conditions: Reflux in acetic anhydride with sodium acetate or fusion at elevated temperatures (e.g., 170°C).

- Reaction Time: Several hours (e.g., 9 h reflux or 8 h fusion).

- Purification: Crystallization from appropriate solvents.

- Characterization: Confirmed by IR, NMR, MS, and elemental analysis.

This method allows the synthesis of substituted derivatives through post-modification of the pyrimidinethione core, enabling the introduction of fluorinated phenyl groups such as 3,4-difluorophenyl by using the corresponding substituted benzaldehydes or diazonium salts.

General Synthetic Scheme for this compound

The synthesis typically follows the general Biginelli condensation pathway:

- Condensation Step: 3,4-difluorobenzaldehyde reacts with thiourea and ethyl acetoacetate.

- Catalysis: Trichloroacetic acid catalyzes the cyclization and condensation.

- Cyclization: Formation of the dihydropyrimidinone ring with a thioxo group at position 2.

- Isolation: Product is isolated by cooling, filtration, and recrystallization.

Summary Table of Preparation Methods

| Method No. | Preparation Approach | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | One-pot Biginelli reaction (solvent-free) | 3,4-difluorobenzaldehyde, thiourea, β-ketoester | Trichloroacetic acid, 70°C, 4-25 min | 85-95 | Environmentally friendly, high yield, broad scope |

| 2 | Electrophilic substitution on pyrimidinethione core | 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, chloroacetyl chloride, aromatic diazonium salts | Reflux in acetic anhydride, fusion at 170°C | Moderate to high | Allows functional group modifications post-synthesis |

| 3 | Variation of β-ketoester or aldehyde substituents | Various substituted aldehydes and acetoacetates | Similar to method 1 | High | Enables synthesis of diverse derivatives |

Q & A

Q. Critical Parameters :

- Reaction time : Prolonged heating (>4 hours) may lead to side products like desulfurization or ring oxidation.

- Solvent choice : Ethanol or dimethyl sulfoxide (DMSO) optimizes solubility and reaction efficiency .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is employed:

- 1H/13C NMR : Key signals include the thioxo sulfur resonance (~δ 12.5 ppm for NH in DMSO-d6) and aromatic protons from the 3,4-difluorophenyl group (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+ for C10H7F2N2OS: calculated 257.02) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Data Contradiction Analysis :

If NMR shows unexpected peaks, consider residual solvents (e.g., DMSO at δ 2.5 ppm) or incomplete purification. Re-run chromatography with adjusted solvent gradients .

Basic: What in vitro assays are used to evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Conduct kinetic assays (e.g., fluorogenic substrates) with target enzymes (e.g., kinases or β-glucuronidase) to determine IC50 values. Use microplate readers for high-throughput screening .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after incubating cancer cell lines (e.g., HCT-116 or HepG2) with the compound at varying doses (1–100 µM) .

Q. Key Controls :

- Include positive controls (e.g., known inhibitors like propylthiouracil for thioamide-containing compounds) .

- Validate assay specificity using enzyme knockout models or competitive binding studies .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modifications at:

- Position 6 : Replace 3,4-difluorophenyl with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., nitro) .

- Position 2 : Substitute thioxo with oxo or selenoxo to assess sulfur’s role in target binding .

Biological Testing : Compare IC50 values across derivatives to identify critical functional groups.

Computational Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., β-glucuronidase) and validate SAR trends .

Example Finding :

Replacing 3,4-difluorophenyl with 2,4-dimethoxyphenyl reduces β-glucuronidase inhibition by 60%, suggesting fluorine’s electronegativity enhances binding .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO >1% can denature proteins). Standardize protocols across labs .

- Metabolic Instability : Test compound stability in liver microsomes. For example, oxidative desulfurization by flavin monooxygenases (FMOs) may reduce activity in vivo compared to in vitro .

- Purity Verification : Reanalyze conflicting batches via NMR and HRMS to rule out impurities or degradation products .

Case Study :

A study reported variable anticancer activity for a thiouracil analog. Follow-up metabolism studies revealed rapid glutathione conjugation in hepatic cells, explaining the inconsistency .

Advanced: What strategies improve the metabolic stability of this compound?

Methodological Answer:

- Structural Blocking : Introduce methyl groups at vulnerable positions (e.g., C5) to sterically hinder oxidative desulfurization .

- Isotere Replacement : Replace sulfur with bioisosteres like carbonyl or sulfone groups, though this may alter target affinity .

- Prodrug Design : Mask the thioxo group as a thioether prodrug, which is cleaved in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.